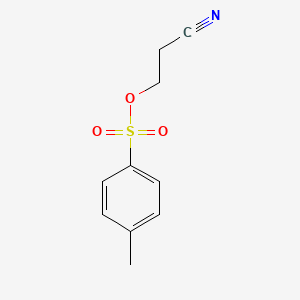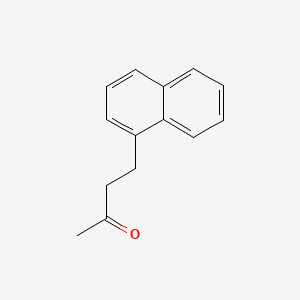
4-(1-Naphthyl)butan-2-one
Vue d'ensemble
Description
“4-(1-Naphthyl)butan-2-one” is a chemical compound with the molecular formula C14H14O . It is also known by other names such as “4-(1-NAPHTHYL)BUTAN-2-ONE” and has a molecular weight of 198.2604 .
Synthesis Analysis
The synthesis of 4-(1-Naphthyl)butan-2-one or similar compounds is a topic of research in the field of organic chemistry . For instance, a study on the synthesis of nabumetone, a related compound, involved the reduction of the ketone to both enantiomers of 4-(6-methoxy-2-naphthyl)butan-2-ol .
Molecular Structure Analysis
The molecular structure of 4-(1-Naphthyl)butan-2-one consists of a naphthyl group attached to a butan-2-one group . The compound is achiral, meaning it does not have a specific optical activity .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1-Naphthyl)butan-2-one, focusing on six unique fields:
Pharmaceutical Applications
4-(1-Naphthyl)butan-2-one has been studied for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent. Its structure is similar to that of nabumetone, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation . Research indicates that compounds with similar structures may exhibit comparable therapeutic effects, making 4-(1-Naphthyl)butan-2-one a candidate for further drug development.
Analytical Chemistry
In analytical chemistry, 4-(1-Naphthyl)butan-2-one is utilized as a reference compound in high-performance liquid chromatography (HPLC) methods. It serves as a standard for the separation and analysis of similar compounds due to its well-defined chromatographic properties . This application is crucial for the accurate identification and quantification of substances in complex mixtures.
Organic Synthesis
4-(1-Naphthyl)butan-2-one is employed as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Material Science
In material science, 4-(1-Naphthyl)butan-2-one is investigated for its potential use in the development of new materials. Its unique chemical properties can be harnessed to create polymers and other materials with specific characteristics, such as enhanced durability or specific optical properties .
Biological Research
This compound is also used in biological research to study its effects on various biological systems. Researchers explore its potential as a bioactive molecule that can interact with biological targets, providing insights into its mechanism of action and potential therapeutic applications .
Environmental Science
In environmental science, 4-(1-Naphthyl)butan-2-one is studied for its environmental impact and behavior. Understanding how this compound interacts with the environment, including its degradation pathways and potential toxicity, is essential for assessing its safety and environmental footprint .
Orientations Futures
The future directions for research on 4-(1-Naphthyl)butan-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural similarity to nabumetone, it may also be of interest to investigate its potential as a nonsteroidal anti-inflammatory drug .
Mécanisme D'action
Target of Action
The primary target of 4-(1-Naphthyl)butan-2-one, also known as Nabumetone, is the cyclooxygenase-2 enzyme (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Nabumetone interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of Nabumetone affects the arachidonic acid pathway . By inhibiting COX-2, Nabumetone reduces the production of prostaglandins, which are key mediators of inflammation and pain . This leads to a decrease in inflammation and pain symptoms.
Pharmacokinetics
Nabumetone is a pro-drug, meaning it is metabolized in the body to produce its active form . The main metabolite is 6-methoxy-2-naphthylacetic acid (6 MNA), which exerts the anti-inflammatory effect . Nabumetone is well absorbed from the gastrointestinal tract and is mostly metabolized by first-pass metabolism after oral dosing . The peak serum concentration of 6 MNA is reached about 1 hour after oral dosing of Nabumetone, and it has a half-life of approximately 1.8 hours .
Result of Action
The molecular effect of Nabumetone’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation and pain . On a cellular level, this results in reduced inflammatory response in cells where the COX-2 enzyme is active .
Action Environment
The action, efficacy, and stability of Nabumetone can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, liver function, and the presence of other medications can influence the metabolism and effectiveness of the drug . .
Propriétés
IUPAC Name |
4-naphthalen-1-ylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCCHNUJNXSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188565 | |
| Record name | 4-(1-Naphthyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3506-84-1 | |
| Record name | 4-(1-Naphthalenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Naphthyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Naphthyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-naphthyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-NAPHTHYL)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VX2UA4ECV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





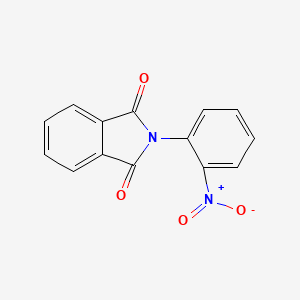

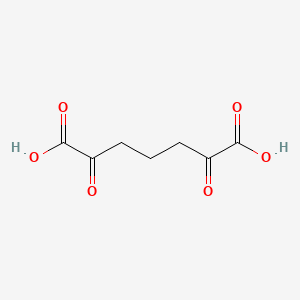
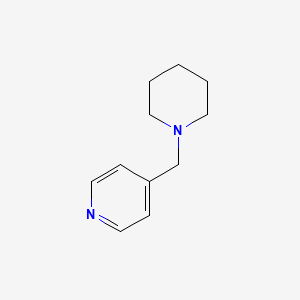
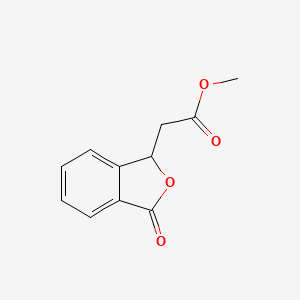

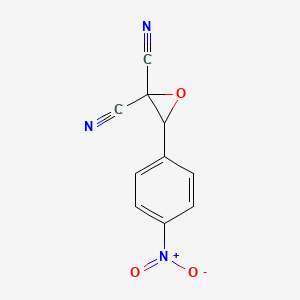
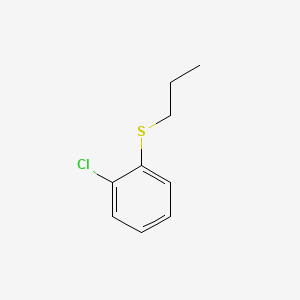
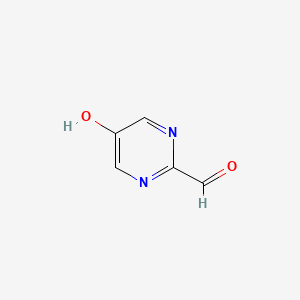
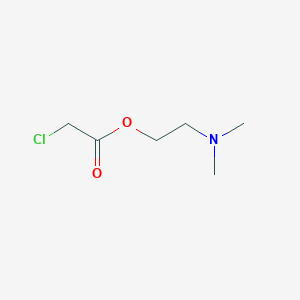
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
